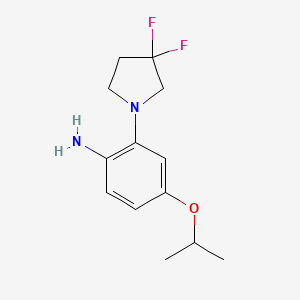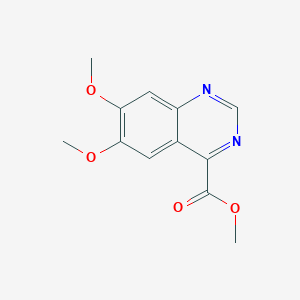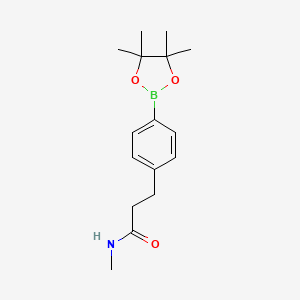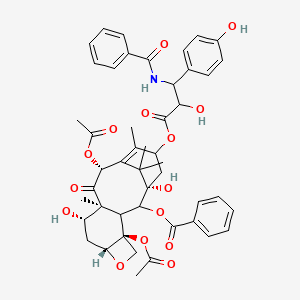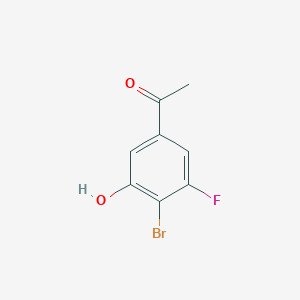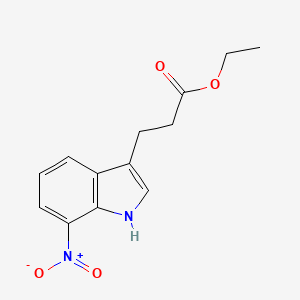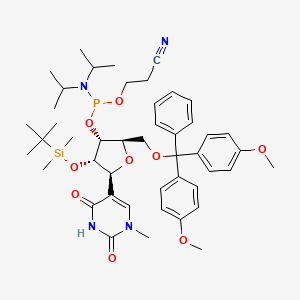![molecular formula C13H12O3 B13719322 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B13719322.png)
5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one is an organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with a methoxy group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized via an iron(III)-catalyzed reduction radical cascade reaction, which allows for the formation of naphthodihydrofurans . This method involves the use of reducing radicals and iron(III) as a catalyst, providing a convenient and efficient route to the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of palladium-catalyzed reverse hydrogenolysis has been reported for the synthesis of related naphthofuran compounds . This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of palladium on carbon (Pd/C) as a catalyst, providing an efficient and waste-free approach to the synthesis of naphthofurans.
Analyse Des Réactions Chimiques
Types of Reactions: 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired transformation, but typical conditions include the use of solvents such as ethanol or dichloromethane and controlled temperatures.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may lead to the formation of naphthoquinone derivatives, while reduction reactions may yield dihydro derivatives with modified functional groups.
Applications De Recherche Scientifique
5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex organic molecules. In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Additionally, the compound’s unique structural features make it a candidate for use in materials science, particularly in the development of organic semiconductors and light-emitting devices .
Mécanisme D'action
The mechanism of action of 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-methoxy-3a,4-dihydronaphtho[2,3-b]furan-2(3H)-one include other naphthofuran derivatives, such as naphtho[2,3-b]furan-4,9-dione and 3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan . These compounds share a similar fused ring system but differ in the functional groups attached to the rings.
Uniqueness: What sets this compound apart from similar compounds is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer specific properties that make it suitable for particular applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
5-methoxy-3a,4-dihydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C13H12O3/c1-15-11-4-2-3-8-6-12-9(5-10(8)11)7-13(14)16-12/h2-4,6,9H,5,7H2,1H3 |
Clé InChI |
SCCPTQJNADCRRE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CC3CC(=O)OC3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


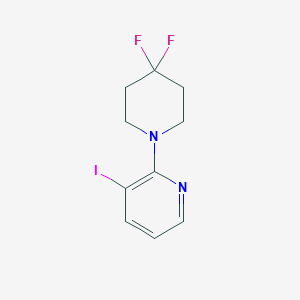



![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
